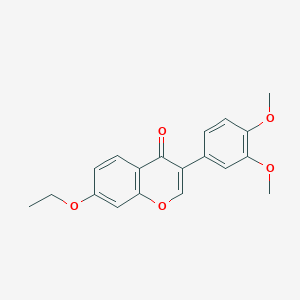

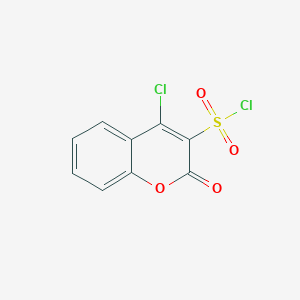

4-chloro-2-oxo-2H-chromene-3-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chloro-2-oxo-2H-chromene-3-sulfonyl chloride is a coumarin derivative . It is not intended for human or veterinary use and is available for research use only.

Synthesis Analysis

The synthesis of coumarin systems, including this compound, has been a subject of interest for many organic and pharmaceutical chemists . A method for synthesizing similar compounds involves the use of Suzuki–Miyaura cross-coupling reaction . Another method involves a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions .Molecular Structure Analysis

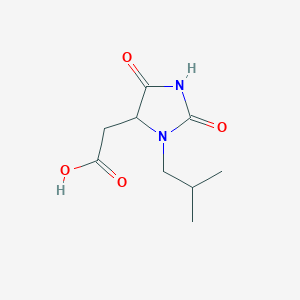

The molecular formula of this compound is C9H4Cl2O4S, and its molecular weight is 279.09. More detailed structural analysis may be obtained through techniques such as NMR, IR, and mass spectrometry .Chemical Reactions Analysis

The compound can react with various amines to form different products . For instance, it can react with 2-amino-5-methylthio-1,3,4-thiadiazole, 3-amino-5-methylisoxazole, 2-amino-6-fluorobenzothiazole, 2-amino-5-chloropyridine, etc., to form corresponding products .Aplicaciones Científicas De Investigación

Antibacterial Activity

Synthesis of Furo[3,2-c]chromenes

Research has been conducted on the efficient synthesis of furo[3,2-c]chromenes, which involves the reaction of certain compounds with 4-hydroxycoumarine. These synthesized chromen derivatives have been found to exhibit excellent yields under various reaction conditions (Khalilzadeh et al., 2011).

Antimicrobial Agents

Several studies have focused on the design, synthesis, and evaluation of Schiff’s Bases of 4-Chloro-3-coumarin aldehyde, a related compound, as antimicrobial agents. These compounds have been characterized and tested for in vitro antimicrobial activity against both gram-positive and gram-negative bacteria and fungi (Bairagi, Bhosale, & Deodhar, 2009).

Chemosensor Development

In addition, this compound has been used in the development of chemosensors. For instance, a structurally characterized oxo-chromene functionalized rhodamine derivative exhibits high selectivity towards certain metal ions, proving useful as a "naked-eye" sensor (Mahapatra et al., 2013).

Spectroscopic Study

2,7-Diethylamino-2-oxo-2H-chromen-3-yl benzothiazole-6-sulfonyl chlorides and its derivatives have been studied for their fluorescence and electronic absorption properties. These findings emphasize the importance of medium effects on the fluorescence intensity and molar absorptivity of these compounds, indicating potential applications in spectroscopic analysis (Al-Kindy et al., 2017).

Mecanismo De Acción

Target of Action

It’s known that similar compounds have shown various biological activities, including antibacterial and antioxidant properties.

Mode of Action

For instance, some coumarin derivatives have shown to inhibit oxidative stress , which is a key mechanism in the treatment of several disease conditions.

Biochemical Pathways

For example, some coumarin derivatives have been explored for their antioxidant potential against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals in scavenging assays .

Result of Action

Similar compounds have shown significant antioxidant potential as compared to the standard drug (ascorbic acid) . They also exhibit antibacterial activity against strains like Staphylococcus aureus, E.coli, and Klebsiella .

Propiedades

IUPAC Name |

4-chloro-2-oxochromene-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2O4S/c10-7-5-3-1-2-4-6(5)15-9(12)8(7)16(11,13)14/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBIIPARTPJPLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,5-dimethoxyphenyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2589845.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2589852.png)

![2-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine-1-carbonyl]-3-(furan-2-yl)prop-2-enenitrile](/img/structure/B2589853.png)

![Methyl 2-{[4-(4-fluorophenyl)piperazino]methyl}-3-nitrobenzenecarboxylate](/img/structure/B2589856.png)